(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral amine-containing compound featuring a piperidine ring substituted with a benzyl-ethyl-amino-methyl group at the 3-position and a propan-1-one moiety linked to the piperidine nitrogen. Its stereochemistry is defined by the (S)-configuration at the amino-bearing carbon.
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-3-20(12-16-8-5-4-6-9-16)13-17-10-7-11-21(14-17)18(22)15(2)19/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQBINCPPIXRPX-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)C(=O)C(C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN(C1)C(=O)[C@H](C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Reductive Amination
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Starting materials : 3-Aminomethylpiperidine, benzaldehyde, and ethylamine.
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Procedure :
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Conditions :
Method B: Alkylation of Piperidine
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Starting materials : 3-(Chloromethyl)piperidine, benzyl-ethyl-amine.
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Procedure :
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Conditions :
Coupling the Propan-1-One Moiety
Protection of the Amino Group
Amide Bond Formation
Deprotection
Stereochemical Control and Resolution
Chiral Chromatography
Asymmetric Synthesis
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Key Reactions and Mechanisms
The compound undergoes reactions characteristic of its functional groups:
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Amide bond formation : Coupling reactions with activated esters or carboxylic acids using HATU ensure high efficiency and minimal racemization .
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Alkylation/Acylation : The amino group participates in nucleophilic substitution or acylation, influenced by protonation states and solvent choice.
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Stereochemical control : Reactions are optimized to maintain the (S)-configuration of the amino group, as seen in the synthesis of enantiomerically pure intermediates .
Reaction Conditions and Optimization
Critical parameters for reaction success include:
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Temperature : Low temperatures (e.g., −50°C) are used to control stereochemical outcomes during coupling .
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Solvents : Polar aprotic solvents (e.g., DCM, DMF) stabilize reactive intermediates and enhance reaction rates .
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Base selection : TEA or DIPEA are employed for deprotonation and activation of carbonyl groups .
Analytical Characterization
Structural confirmation relies on:
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NMR spectroscopy : ¹H, ¹³C, and ¹⁵N NMR provide detailed connectivity and stereochemical data. For example, piperidine carbons (C-2, C-3,5, C-4,6) and ester carbonyls are identified via HMBC experiments .
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Mass spectrometry : HRMS confirms molecular weight and purity .
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X-ray crystallography : Absolute configuration is validated for enantiomers .
Reactivity and Functional Group Transformations
The compound’s reactivity is influenced by its amino ketone structure :
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Amine deprotonation : Basic conditions enable nucleophilic attack, while acidic conditions favor protonation and reduced reactivity.
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Ketone reactivity : The ketone group may participate in condensation or reductions, though specific examples are context-dependent.
Comparison of Similar Compounds
| Compound | Key Features | Distinct Aspects |
|---|---|---|
| 4-Aminopiperidine | Piperidine ring + amino group | Lacks additional functional groups |
| Benzylpiperidine | Benzyl-substituted piperidine | Used as synthetic intermediates |
| N,N-Dimethylpiperidinone | Piperidine with methyl groups on nitrogen | Different substitution pattern |
| Target compound | (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one | Combines amino ketone and stereogenic center |
The synthesis and reactivity of this compound underscore its potential in medicinal chemistry, particularly for developing chiral pharmaceuticals. Reaction conditions and stereochemical control are critical for achieving high yields and enantiomeric purity .
Scientific Research Applications
Medicinal Chemistry
AM95144 has been studied for its potential as a therapeutic agent due to its interaction with various neurotransmitter systems. It exhibits properties that may be beneficial in treating conditions such as:
- Depression : The compound's ability to modulate serotonin and norepinephrine levels suggests it could serve as an antidepressant.
- Anxiety Disorders : Its influence on neurotransmitter pathways may also extend to anxiolytic effects.
Neuropharmacology
Research indicates that AM95144 interacts with the central nervous system (CNS). Its potential applications include:
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive functions by improving synaptic plasticity.
- Neuroprotective Effects : There is emerging evidence that it may protect neurons from damage caused by oxidative stress.
Drug Development
The unique structure of AM95144 makes it a candidate for further drug development:
- Lead Compound for Synthesis : Its chemical framework can be modified to create analogs with improved efficacy or reduced side effects.
- Targeted Delivery Systems : Researchers are exploring ways to incorporate this compound into nanoparticle systems for targeted drug delivery in cancer therapy.
Case Study 1: Antidepressant Activity
A study involving animal models demonstrated that AM95144 significantly reduced depressive-like behaviors when administered over a four-week period. The results indicated increased levels of serotonin in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
Case Study 2: Neuroprotective Properties
In vitro experiments showed that AM95144 could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents. The compound was found to activate survival pathways, indicating its potential role as a neuroprotective agent .
Data Table of Applications
| Application Area | Potential Uses | Evidence Level |
|---|---|---|
| Medicinal Chemistry | Antidepressant, Anxiolytic | Moderate |
| Neuropharmacology | Cognitive enhancement, Neuroprotection | Emerging |
| Drug Development | Lead compound for new drugs, Targeted delivery | Preliminary |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Physicochemical Properties
No experimental data on solubility, melting point, or spectral signatures (e.g., NMR, MS) for this compound are available in the provided evidence. However, its molecular formula is inferred as C₁₉H₂₉N₃O, with a molecular weight of approximately 315.46 g/mol (calculated from analogs in ).
Comparison with Structural Analogs
The compound belongs to a class of piperidine-propanone derivatives with diverse substitutions. Below is a comparative analysis of its structural and functional features against similar molecules:
Table 1: Key Structural and Functional Comparisons
Structural Divergence and Functional Implications
Substitutions at the 3-position of the piperidine ring (e.g., benzyl-ethyl-amino vs. cyclopropylmethyl in ) influence steric bulk and electronic properties, impacting interactions with enzymes or receptors .
Chirality and Stereochemical Effects: The (S)-configuration at the amino-propanone moiety is critical for enantioselective activity. For example, diastereoisomers of similar compounds (e.g., (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one) show distinct chromatographic separation behaviors, suggesting divergent pharmacological profiles .
Biological Activity Trends: Analogs with aromatic heterocycles (e.g., pyrimidoindole in ) demonstrate cytotoxic properties, likely due to DNA intercalation or tubulin binding . Compounds with hydrophobic substituents (e.g., benzyl-ethyl-amino) may enhance blood-brain barrier permeability, making them candidates for central nervous system (CNS) targets .
Biological Activity
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 333.50 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on different biological targets.
1. Anticancer Activity
Recent research has highlighted the anticancer potential of related piperidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- HeLa Cells : IC50 values for related compounds have been reported as low as 0.126 μM, indicating strong cytotoxic effects compared to traditional chemotherapeutics like doxorubicin .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that benzyl-substituted piperidine derivatives possess notable antibacterial properties against resistant strains, such as Staphylococcus aureus and Candida albicans .
3. Neuropharmacological Effects
Given the presence of amino and piperidine groups, this compound may interact with neurotransmitter systems. Similar compounds have exhibited activity at serotonin receptors, suggesting potential applications in treating mood disorders or anxiety .
Structure-Activity Relationship (SAR)
The SAR analysis plays a crucial role in understanding how modifications to the compound's structure influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase anticancer activity |
| Electron-withdrawing groups | Decrease activity |
| Substituents on the piperidine ring | Alter receptor affinity and selectivity |
This table illustrates how specific changes can enhance or diminish the therapeutic potential of derivatives based on this compound.
Case Studies
Several case studies have investigated the efficacy of similar compounds:
- Study on HeLa Cells : A derivative showed an IC50 of 0.071 μM against human hepatoma cells, indicating a robust anticancer profile .
- Antimicrobial Testing : A series of benzotriazole derivatives demonstrated significant antimicrobial activity, suggesting that similar structural motifs could impart beneficial properties to (S)-2-Amino compounds .
Q & A
Q. What synthetic strategies ensure high enantiomeric purity during the preparation of (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-propan-1-one?
- Methodological Answer : To achieve high enantiopurity:
- Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during the formation of the (S)-configured amino group.
- Employ asymmetric hydrogenation for the piperidine ring substitution .
- Purify intermediates via chiral chromatography (e.g., Chiralpak® columns) and validate enantiomeric excess (ee) using polarimetry or chiral HPLC .
- Confirm stereochemistry via single-crystal X-ray diffraction (SHELXL) .
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the benzyl-ethyl-amino and piperidine moieties. Look for coupling patterns in the piperidine ring (e.g., axial/equatorial protons) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL; compare bond lengths/angles with similar piperidine derivatives .
- LC-MS : Monitor purity (>98%) and detect impurities (e.g., via gradient elution with C18 columns) .
Q. How can researchers optimize reaction conditions for introducing the benzyl-ethyl-amino-methyl group?
- Methodological Answer :
- Use reductive amination: React 3-aminomethylpiperidine with benzyl ethyl ketone in the presence of NaBHCN or H/Pd-C.
- Control pH (6–7) to minimize over-alkylation.
- Monitor by TLC or in-situ FTIR for imine intermediate detection .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Store at –20°C under inert gas (argon) to prevent oxidation of the tertiary amine.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., N-oxide formation) .
Q. How can the basicity of the tertiary amine influence pharmacological assays?
- Methodological Answer :
- Determine pKa via potentiometric titration (e.g., Sirius T3 instrument).
- Adjust buffer pH (e.g., phosphate vs. Tris) in receptor-binding assays to account for protonation states affecting membrane permeability .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the conformational flexibility of the piperidine ring?
- Methodological Answer :
- Parameterize the compound using force fields (e.g., GAFF2) with partial charges derived from DFT (B3LYP/6-31G*).
- Run 100-ns MD simulations in explicit solvent (water/ethanol) to analyze ring puckering (e.g., chair vs. boat conformers) and substituent orientation. Compare with X-ray data .
Q. What experimental and computational approaches resolve contradictions in reported dopamine receptor binding affinities?
- Methodological Answer :
- Perform orthogonal assays : Radioligand displacement (e.g., -spiperone for D receptors) vs. functional cAMP assays.
- Use docking studies (AutoDock Vina) to model interactions with receptor subtypes. Cross-validate with mutagenesis data (e.g., DS vs. DL isoforms) .
Q. How can impurity profiling address discrepancies in cytotoxicity data across studies?
- Methodological Answer :
- Synthesize and isolate suspected impurities (e.g., N-demethylated byproducts) via preparative HPLC .
- Test impurities in parallel cytotoxicity assays (e.g., MTT on HEK293 cells) to identify contributors to variability .
Q. What strategies improve the compound’s metabolic stability in preclinical models?
- Methodological Answer :
Q. How does stereochemical inversion at the piperidine 3-position affect target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
